Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1376152-71-4
VCID: VC2965870
InChI: InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1
SMILES: C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]
Molecular Formula: C9H6N3NaO3
Molecular Weight: 227.15 g/mol

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

CAS No.: 1376152-71-4

Cat. No.: VC2965870

Molecular Formula: C9H6N3NaO3

Molecular Weight: 227.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate - 1376152-71-4

Specification

CAS No. 1376152-71-4
Molecular Formula C9H6N3NaO3
Molecular Weight 227.15 g/mol
IUPAC Name sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate
Standard InChI InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1
Standard InChI Key OYYWSOKSZSXSFA-UHFFFAOYSA-M
SMILES C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Basic Properties

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is characterized by the following identifiers and properties:

PropertyValue
Chemical NameSodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
CAS Registry Number1376152-71-4
Molecular FormulaC₉H₆N₃NaO₃
Molecular Weight227.15 g/mol
Storage ConditionRoom temperature
ManufacturerEnamine Ltd. (among others)

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This oxadiazole moiety connects to a pyridin-3-yl group at position 3 and features an acetate sodium salt at position 5 .

Structural Characteristics

Molecular Structure

The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of three key components:

  • A 1,2,4-oxadiazole ring, which serves as the central core

  • A pyridin-3-yl group attached at position 3 of the oxadiazole ring

  • A sodium acetate group connected at position 5 of the oxadiazole ring

Bond Characteristics

The 1,2,4-oxadiazole ring typically features characteristic bond lengths that contribute to its stability and reactivity. Studies on similar oxadiazole compounds have shown that the C-N bond lengths in the oxadiazole ring are approximately 1.277-1.298 Å for double bonds and around 1.461 Å for single bonds . These bond characteristics are important for understanding the compound's chemical behavior and potential interactions with biological targets.

The compound's structure allows for potential hydrogen bonding interactions, π-π stacking, and other intermolecular forces that may influence its physical properties and biological activities.

Physical Properties

Based on studies of similar oxadiazole compounds, Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is expected to exhibit the following physical properties:

PropertyDescription
Physical StateSolid at room temperature
SolubilityLikely soluble in polar solvents due to its ionic nature
StabilityGenerally stable at room temperature
Spectral CharacteristicsCharacteristic IR absorption for C=N bonds (approximately 1623 cm⁻¹)
Absence of C=O bands that would be present in precursors
NMR signals for pyridine ring protons typically in the range of δ 7.5-9.0 ppm

The compound's sodium salt form likely enhances its water solubility compared to the free acid, making it potentially more suitable for biological applications requiring aqueous solubility .

Biological Activities and Applications

Specific Research Findings

Recent studies have shown that compounds containing pyridine-substituted 1,2,4-oxadiazole structures can exhibit significant biological activities. For example, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has demonstrated dual inhibitory potential against SARS-CoV-2 PLpro (IC₅₀=7.197 μM) and spike protein RBD (IC₅₀=8.673 μM) . While this is a different compound, the structural similarities suggest that Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate may exhibit related biological activities.

Chemical Research Applications

Beyond biological applications, sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate may serve as:

  • A building block for more complex molecular structures

  • A ligand for metal coordination chemistry

  • A precursor for other functional materials

Comparative Analysis with Similar Compounds

Comparing Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate with structurally related compounds provides insights into its potential properties and applications.

CompoundStructural DifferenceNotable Properties/Applications
2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate saltContains an ethanamine group instead of acetateUsed in pharmaceutical research
3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]benzoic acidContains a benzoic acid moiety and pyridin-4-yl instead of pyridin-3-ylShows enzyme inhibitory activity
[7-(3-Propyl-1,2,4-oxadiazol-5-yl) triazolo[4,3-a]pyridin-3-yl]acetic acidFeatures a more complex heterocyclic systemDemonstrates various chemical reactivities including oxidation and reduction

This comparative analysis suggests that the position of the pyridine nitrogen (3-position vs. 4-position) and the nature of the functional group at position 5 of the oxadiazole ring significantly influence the compound's properties and potential applications.

Future Research Directions

Several promising research directions for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate include:

Medicinal Chemistry

The structural features of this compound make it a candidate for further exploration in drug discovery. Specific areas of investigation might include:

  • Antiviral activity, particularly against coronaviruses, given the success of similar oxadiazole compounds

  • Anti-inflammatory properties

  • Enzyme inhibition studies for therapeutic targets

Materials Science

The heterocyclic structure could be exploited for:

  • Development of coordination polymers with unique properties

  • Creation of functional materials with applications in electronics or sensing

  • Investigation as a building block for supramolecular assemblies

Synthetic Methodology

Further research could focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring catalytic approaches to synthesize derivatives with varied substitution patterns

  • Investigating asymmetric synthesis to access specific stereoisomers if applicable

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator